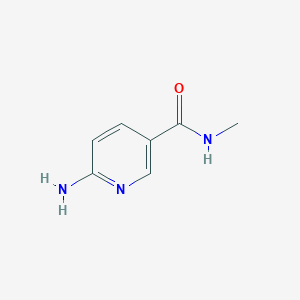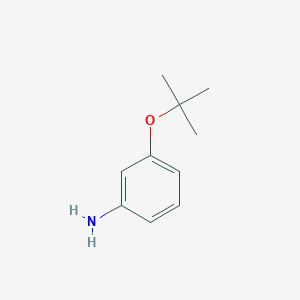
6-amino-N-methylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyridinecarboxamide derivatives involves various chemical reactions, including the use of acyl chloride reactions and amide hydrolysis. For instance, the synthesis of monoamide isomers from 6-(methoxycarbonyl)pyridine-2-carboxylic acid and 2-amino-N-methylpyridine using acyl chloride reaction is discussed, which could be relevant to the synthesis of 6-amino-N-methylpyridine-3-carboxamide . Additionally, the synthesis of 6-carboxamides from substituted benzylchlorides and chloroacetic acid is described, which provides a method for obtaining novel derivatives with potential antimicrobial activity . A practical synthetic route to a related compound, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, from 2,6-dichloro-3-trifluoromethylpyridine is also presented, highlighting the regioselectivity and conversion of functional groups .
Molecular Structure Analysis
The structural characterization of pyridinecarboxamide derivatives is typically performed using spectroscopic techniques such as Fourier Transform Infrared (FT-IR), 1H and 13C Nuclear Magnetic Resonance (NMR), and Ultraviolet-visible (UV-vis) spectroscopy. These techniques allow for the determination of the molecular structure and the identification of functional groups present in the compound. The inductive effects contributed by methyl substituted groups at the pyridine ring have been studied, which can influence the electronic properties and reactivity of the molecule .
Chemical Reactions Analysis
The chemical reactivity of pyridinecarboxamide derivatives includes amide hydrolysis, which can occur without the assistance of acid or base, leading to the formation of aminopyridinium carboxylate salts. This reaction is significant as it can produce hydrogen-bonded polymeric chains, which have implications for the material properties of the compound . The presence of a hydrogen atom adjacent to the nitro function is important for anticoccidial activity, and the introduction of a methyl group to the adjacent position of the CONH2 function can enhance this activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinecarboxamide derivatives, such as solubility, melting point, and stability, are influenced by the molecular structure and the nature of substituents on the pyridine ring. The antimicrobial activity of these compounds has been evaluated, with some derivatives showing more activity than reference drugs against certain strains of bacteria and fungi . The presence of different substituents can also affect the electronic properties and hydrogen bonding capabilities of the compounds, which are important for their biological activities and interactions with biological targets .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Chemical Synthesis Improvements : Research has been conducted on improving the synthesis processes of related compounds, like 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, which is synthesized using 2-chloro-3-amino-4-methylpyridine and 2-chloropyridine-3-carboxylic acid under optimal conditions (Yang-Heon Song, 2007).
- Homogeneous Catalytic Aminocarbonylation : Various primary and secondary amines, including amino acid methyl esters, have been used in palladium-catalysed aminocarbonylation of related compounds, such as 2-iodopyridine, 3-iodopyridine, and iodopyrazine, to produce N-substituted nicotinamides and related compounds (A. Takács, B. Jakab, A. Petz, L. Kollár, 2007).
Biomedical Research
- Non-linear Optical (NLO) and Molecular Docking Studies : Compounds synthesized through water-mediated reactions, such as 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, have been characterized using FT-IR, NMR, and X-ray diffraction. These compounds have potential applications in NLO properties and molecular docking analyses, which are critical in drug discovery (R. Jayarajan, R. Satheeshkumar, Thirumalaswamy Kottha, Sabarinathan Subbaramanian, K. Sayın, G. Vasuki, 2019).
- Antimicrobial Activity : A study on the synthesis and antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, similar in structure to 6-amino-N-methylpyridine-3-carboxamide, revealed significant activity against various microorganisms, indicating potential applications in antimicrobial drug development (S. Kolisnyk, S. Vlasov, S. Kovalenko, T. Osolodchenko, V. Chernykh, 2015).
Material Science Applications
- Optimization in Synthesis for Modulators : Studies on optimizing the synthesis of compounds like N-methyl-6-amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide, a Nav1.8 sodium channel modulator, highlight the application of similar compounds in developing novel modulators with potential uses in material science and electronics (M. Fray, A. Gillmore, Melanie S. Glossop, D. McManus, I. B. Moses, C. Praquin, K. Reeves, L. R. Thompson, 2010).
Molecular Studies
- Structural Characterization : Research on the synthesis and structural characterization of isomers like 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester has expanded the understanding of molecular structures and inductive effects in chemistry, which is critical for designing more effective and targeted molecules in various fields (M. Kadir, N. Mansor, U. Osman, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-amino-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-9-7(11)5-2-3-6(8)10-4-5/h2-4H,1H3,(H2,8,10)(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFADRQCVDIWFMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94924-86-4 |
Source


|
| Record name | 6-amino-N-methylpyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1286582.png)

![Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1286584.png)






